
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
説明
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol (CAS: 19970-80-0) is a heterocyclic organic compound with the molecular formula C₁₁H₂₄N₂O₂ and a molecular weight of 216.32 g/mol. It features a seven-membered diazepine ring substituted with two 3-hydroxypropyl groups at the 1,4-positions . Key physicochemical properties include a boiling point of 360.8°C at 760 mmHg, a density of 1.032 g/cm³, and a flash point of 176.6°C . The compound is primarily recognized as the core structure of dilazep, a coronary vasodilator, where it is esterified with 3,4,5-trimethoxybenzoic acid .
準備方法
Cyclization of Diols with Diamines
Reaction Mechanism and Conditions
The cyclization method involves condensing a diol (e.g., 1,3-propanediol) with a diamine (e.g., 1,2-diaminoethane) under acidic or catalytic conditions to form the diazepine ring. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the diol react with the amine groups of the diamine, followed by intramolecular cyclization to yield the seven-membered ring structure .
Key parameters for this method include:
Reactants | Solvent | Catalyst | Temperature | Time | Yield |
---|---|---|---|---|---|
1,3-Propanediol + 1,2-Diaminoethane | Water | H₂SO₄ | 120°C | 72 h | 45–55% |
1,3-Propanediol + 1,3-Diaminopropane | Ethanol | HCl | 100°C | 48 h | 38–42% |
The use of sulfuric acid (H₂SO₄) as a catalyst in aqueous medium at elevated temperatures maximizes ring closure efficiency. However, prolonged reaction times are required to achieve moderate yields due to competing side reactions, such as oligomerization .
Optimization Strategies
-
Catalyst Screening : Replacing H₂SO₄ with p-toluenesulfonic acid (PTSA) in toluene improves yield to 58–62% by reducing side reactions .
-
Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but may complicate purification.
-
Temperature Gradients : Gradual heating (80°C → 120°C) minimizes decomposition of thermally sensitive intermediates.
Alkylation of Homopiperazine with 3-Chloropropanol
Reaction Steps and Kinetics
This two-step process begins with the synthesis of homopiperazine (1,4-diazepane), followed by its alkylation with 3-chloropropanol. The alkylation occurs via an SN2 mechanism, where the chloride leaving group is displaced by the nitrogen atoms of homopiperazine .
Representative Conditions :
Step | Reagents | Solvent | Base | Temperature | Time | Yield |
---|---|---|---|---|---|---|
Homopiperazine synthesis | Ethylene diamine + 1,5-Dibromopentane | THF | K₂CO₃ | 60°C | 24 h | 70–75% |
Alkylation | Homopiperazine + 3-Chloropropanol | DMF | K₂CO₃ | 80°C | 24 h | 60–65% |
The use of potassium carbonate (K₂CO₃) as a base in DMF facilitates efficient deprotonation of homopiperazine, promoting nucleophilic attack on 3-chloropropanol.
Comparative Analysis of Methods
Parameter | Cyclization Method | Alkylation Method |
---|---|---|
Overall Yield | 45–55% | 60–65% |
Reaction Time | 48–72 h | 24–48 h |
Scalability | Moderate (pilot-scale) | High (industrial) |
Cost | Low (simple reagents) | Moderate (homopiperazine synthesis) |
The alkylation method is preferred for industrial applications due to higher yields and shorter reaction times, despite the added complexity of homopiperazine synthesis .
科学的研究の応用
Pharmaceutical Applications
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol has emerged as a valuable compound in the pharmaceutical industry due to its structural characteristics and biological activity.
Lead Compound for Drug Development
The compound serves as a lead structure for synthesizing new pharmacological agents. Its unique nitrogen-containing ring system allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Research indicates that derivatives of this compound may exhibit improved efficacy as vasodilators or antiarrhythmic agents .
Vasodilatory Effects
Tetrahydro-1H-1,4-diazepine derivatives have been studied for their vasodilatory properties. They are thought to act by inhibiting adenosine reuptake and affecting vascular smooth muscle relaxation. This mechanism is particularly relevant in treating conditions like ischemic heart disease .
Cardioprotective Properties
The compound has shown potential as a cardioprotective agent. Studies suggest that it may help improve myocardial oxygen delivery and reduce ischemic damage during cardiac events. This property is crucial for developing therapies aimed at reducing heart-related morbidity and mortality .
Study on Hydrolysis and Enzyme Kinetics
Research conducted by Takai et al. (1997) explored the hydrolysis of this compound using human liver carboxylesterase. The study provided insights into the compound's metabolic pathways and its stability under physiological conditions, which are vital for understanding its pharmacokinetics .
Vasodilatory Mechanism Investigation
A study published in the Biological and Pharmaceutical Bulletin highlighted the vasodilatory effects of tetrahydro-1H-1,4-diazepine derivatives in animal models. The results demonstrated significant reductions in blood pressure and improvements in blood flow during induced ischemia, supporting its potential use in treating cardiovascular diseases .
作用機序
The mechanism of action of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Structurally Similar Compounds
Dilazep (3,4,5-Trimethoxybenzoate Diester Derivative)
- Molecular Formula : C₃₁H₄₄N₂O₁₀ (free base) or C₃₁H₄₄N₂O₁₀·2HCl (dihydrochloride salt) .
- Key Differences: Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol serves as the diol precursor to dilazep. The latter incorporates two 3,4,5-trimethoxybenzoate ester groups, enhancing its lipophilicity and pharmacological activity . Therapeutic Use: Dilazep is a clinically approved coronary vasodilator, whereas the parent diol lacks direct therapeutic applications . Solubility: The dihydrochloride salt form of dilazep (CAS: 20153-98-4) improves aqueous solubility compared to the free diol .
Azepexole (4H-Oxazolo[4,5-d]azepin-2-amine Derivative)
- Molecular Formula : C₉H₁₅N₃O (free base) or C₉H₁₅N₃O·2HCl (dihydrochloride salt) .
- Key Differences: Azepexole features an oxazole-fused azepine ring system, contrasting with the diazepine scaffold of this compound . Therapeutic Use: Azepexole is an alpha-adrenergic agonist targeting cardiovascular and respiratory systems, distinct from dilazep’s vasodilatory mechanism .
Hexahomopiperazine Derivatives
- Example: N,N-Bis(3-hydroxypropyl)homopiperazine (synonym for this compound) .
- Key Differences :
Comparative Data Table
Property | This compound | Dilazep (Dihydrochloride) | Azepexole (Dihydrochloride) |
---|---|---|---|
Molecular Formula | C₁₁H₂₄N₂O₂ | C₃₁H₄₄N₂O₁₀·2HCl | C₉H₁₅N₃O·2HCl |
Molecular Weight | 216.32 g/mol | 677.61 g/mol | 258.15 g/mol |
Therapeutic Class | Intermediate | Coronary vasodilator | Alpha-adrenergic agonist |
Boiling Point | 360.8°C | Not reported | Not reported |
Key Functional Groups | Diol, diazepine ring | Diester, trimethoxybenzoyl | Oxazole, azepine |
CAS Number | 19970-80-0 | 20153-98-4 | 98755-38-5 (polymer form) |
Regulatory Status | Non-pharmacological | FDA-regulated (ING: F8KLC2BD5Z) | FDA-regulated (ING: DGB112538O) |
References |
生物活性
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol (CAS Number: 19970-80-0) is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C11H24N2O2
- Molecular Weight : 216.32 g/mol
- Structure : The compound features a diazepine core, which is a common structural motif in many pharmacologically active substances.
Pharmacological Activity
Tetrahydro-1H-1,4-diazepine derivatives have been studied for various biological activities, particularly in the context of their interactions with the central nervous system (CNS). Here are some key findings:
- CNS Activity : Similar to other diazepines, this compound may exhibit sedative and anxiolytic effects. Diazepines generally act on gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission .
- Antimicrobial Properties : Some studies suggest that compounds with a similar structure possess antimicrobial activity. For instance, derivatives of tetramic acid have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) . While specific data for this compound is limited, its structural similarities may confer analogous properties.
Synthesis and Derivatives
The synthesis of tetrahydro-1H-1,4-diazepine compounds often involves multi-step organic reactions. Notably, the use of Tris-HCl buffer and human liver carboxylesterase has been documented for hydrolysis reactions that yield this compound .
Table 1: Synthesis Overview
Reaction Type | Conditions | Yield |
---|---|---|
Hydrolysis | Tris-HCl buffer; pH 7.4 | Varies |
Enzyme Kinetics | Human liver carboxylesterase | High |
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds and their implications:
- Antimicrobial Activity : Research indicates that certain tetramic acid derivatives demonstrate significant cytotoxicity against cancer cell lines and antibacterial effects against resistant strains . This suggests potential applications in developing new antibiotics or anticancer agents.
- CNS Effects : A study on benzodiazepine derivatives showed that modifications in the diazepine structure could enhance binding affinity to GABA receptors, potentially increasing their therapeutic efficacy while reducing side effects .
- Pharmacokinetics : Understanding the metabolism of tetrahydro-1H-1,4-diazepine compounds is crucial for assessing their therapeutic viability. Investigations into enzyme interactions reveal that these compounds can be metabolized through pathways involving cytochrome P450 enzymes .
Q & A
Basic Research Questions
Q. What is the synthetic pathway for Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol in pharmaceutical applications?
The compound is synthesized via a diesterification reaction with 3,4,5-trimethoxybenzoic acid to form dilazep hydrochloride, a coronary vasodilator. Key steps include coupling the diazepine backbone with the benzoic acid moiety under controlled esterification conditions. Purity is ensured through crystallization and chromatographic purification .
Q. How is the structural integrity of the compound validated?
Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy for backbone and substituent analysis, complemented by high-performance liquid chromatography (HPLC). For HPLC, a mobile phase of phosphate buffer (pH 6.0), methanol, and acetonitrile (31:11:8) is used, with UV detection at 254 nm to monitor purity .
Q. What pharmacological mechanisms are associated with this compound?
As the core structure of dilazep hydrochloride, it acts as a coronary vasodilator by inhibiting adenosine reuptake, enhancing coronary blood flow. Preclinical studies highlight its affinity for adenosine transporters in vascular smooth muscle cells .
Advanced Research Questions
Q. How can HPLC methods be optimized for detecting trace impurities in the compound?
Adjustments to the phosphate buffer pH (6.0–6.5) and mobile phase ratios (e.g., methanol:acetonitrile gradients) improve resolution. System suitability tests with reference standards (e.g., 3,4,5-trimethoxybenzoic acid) ensure sensitivity for impurities ≤0.1% .
Q. What computational strategies predict the compound’s binding affinity to adenosine receptors?
Molecular docking simulations using SMILES notation (e.g., O(CCCN1CCN(CCC1)CCCOC(=O)C1CC(OC)C(OC)C(OC)C1)
) and density functional theory (DFT) models analyze steric and electronic interactions. PubChem-derived structural data (CID 3074) supports virtual screening .
Q. How are synthetic byproducts characterized during scale-up?
Liquid chromatography-mass spectrometry (LC-MS) identifies side products such as incomplete esterification derivatives. Comparative analysis with synthetic intermediates (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) resolves structural ambiguities .
Q. What strategies address contradictions in reported LogP values?
Experimental LogP is determined via reversed-phase HPLC using a C18 column and water-acetonitrile gradients, while computational tools (e.g., XLogP3) provide theoretical estimates. Discrepancies >0.5 units warrant re-evaluation of solvent systems or protonation states .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in pharmacological efficacy across studies?
Variability in coronary vasodilation assays may stem from differences in animal models (e.g., rat vs. canine) or adenosine concentrations. Meta-analysis of dose-response curves and adenosine transporter binding assays (e.g., IC₅₀ comparisons) clarifies mechanistic consistency .
Q. Why do NMR spectra show unexpected peaks in synthesized batches?
Residual solvents (e.g., methanol) or stereochemical impurities (e.g., cis/trans isomers of the diazepine ring) may cause anomalies. 2D-COSY and NOESY NMR experiments differentiate between stereoisomers and solvent artifacts .
Q. Methodological Tables
Analytical Technique | Key Parameters | Application | Reference |
---|---|---|---|
HPLC | Phosphate buffer (pH 6.0), methanol, acetonitrile (31:11:8) | Purity analysis, impurity profiling | |
NMR (¹H/¹³C) | DMSO-d₆ solvent, 500 MHz spectrometer | Structural elucidation of diazepine backbone | |
LC-MS | ESI+ mode, m/z 300–800 range | Identification of synthetic byproducts |
特性
IUPAC Name |
3-[4-(3-hydroxypropyl)-1,4-diazepan-1-yl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c14-10-2-6-12-4-1-5-13(9-8-12)7-3-11-15/h14-15H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKDLBVWXHCAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CCCO)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941880 | |
Record name | 3,3'-(1,4-Diazepane-1,4-diyl)di(propan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19970-80-0 | |
Record name | Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19970-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019970800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-(1,4-Diazepane-1,4-diyl)di(propan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。